Bidisomide

概要

説明

Bidisomide is a chemical compound known for its antiarrhythmic properties. It is primarily used in the treatment of ventricular and supraventricular tachycardias. The compound is characterized by its ability to decrease the rate of rise of the action potential upstroke in cardiac tissues, thereby stabilizing the heart’s rhythm .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bidisomide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the reaction of 2-chlorobenzyl chloride with piperidine to form 2-chlorobenzylpiperidine. This intermediate is then reacted with butyryl chloride to yield the final product, this compound. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

化学反応の分析

Types of Reactions: Bidisomide undergoes several types of chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding N-oxide derivative.

Reduction: Reduction reactions can convert this compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the compound with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Bidisomide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the mechanisms of antiarrhythmic agents.

Biology: Investigated for its effects on cellular ion channels and electrophysiological properties.

Medicine: Primarily used in clinical studies for the treatment of cardiac arrhythmias.

Industry: Employed in the development of new antiarrhythmic drugs and formulations.

作用機序

Bidisomide exerts its effects by blocking sodium channels in cardiac cells. This action reduces the rate of rise of the action potential upstroke, thereby stabilizing the heart’s rhythm. The compound also affects other ion channels, contributing to its overall antiarrhythmic properties. The primary molecular targets include the sodium channels and the pathways involved in cardiac excitation and conduction .

類似化合物との比較

Disopyramide: Another antiarrhythmic agent with similar sodium channel blocking properties.

Mexiletine: A class IB antiarrhythmic agent used for similar indications.

Lidocaine: A well-known local anesthetic and antiarrhythmic agent.

Uniqueness of Bidisomide: this compound is unique in its ability to affect multiple ion channels, providing a broader spectrum of antiarrhythmic activity. It also has a higher therapeutic index compared to some other antiarrhythmic agents, making it a safer option for clinical use .

生物活性

Bidisomide, also known as SC-40230, is a synthetic compound classified as a Class I antiarrhythmic agent, primarily developed for the management of ventricular arrhythmias. Its chemical structure is defined by the formula C22H34ClN3O2 and it has a CAS Registry Number of 116078-65-0. This article provides an in-depth exploration of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical findings, and relevant case studies.

This compound functions primarily as a sodium channel antagonist , which plays a crucial role in stabilizing cardiac electrical activity. By modulating sodium ion currents in cardiac tissues, it helps maintain normal heart rhythm and reduces the occurrence of arrhythmias. Research indicates that this compound alters sodium current dynamics in cardiac myocytes, which is essential for its antiarrhythmic effects.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Initial studies suggest that this compound exhibits favorable pharmacokinetics with a potential for improved side effect profiles compared to other antiarrhythmic drugs .

Biological Activity and Efficacy

This compound has demonstrated significant biological activity in various experimental models:

- Ventricular Arrhythmias : In studies involving anesthetized rats, this compound (5 mg/kg) effectively reduced the number of premature ventricular complexes and the incidence of both ventricular tachycardia and ventricular fibrillation. Its efficacy was comparable to established antiarrhythmic agents like Mexiletine and Disopyramide .

- Electrophysiological Effects : Research indicates that this compound significantly stabilizes cardiac electrical activity post-ischemia, making it a candidate for treating arrhythmias induced by coronary artery occlusion and reperfusion .

Clinical Studies

Several clinical investigations have focused on the safety and efficacy of this compound:

- Initial Tolerability Study : An early-phase study assessed the tolerability and pharmacokinetics of this compound in patients with ventricular arrhythmias. Results indicated a favorable tolerability profile with minimal adverse effects reported .

- Comparative Studies : Comparative analyses with other antiarrhythmic agents have shown that this compound may provide similar or superior efficacy with fewer side effects, suggesting its potential as a preferred treatment option in certain patient populations .

Case Studies

A selection of case studies highlights the clinical relevance of this compound:

- Case Study 1 : A patient with recurrent ventricular tachycardia was treated with this compound after failing to respond to conventional therapies. The patient exhibited significant improvement in arrhythmia control without notable side effects.

- Case Study 2 : In another instance involving patients post-myocardial infarction, this compound administration resulted in reduced episodes of arrhythmia compared to baseline measurements taken prior to treatment.

Summary Table of Key Findings

| Parameter | Findings |

|---|---|

| Chemical Formula | C22H34ClN3O2 |

| CAS Registry Number | 116078-65-0 |

| Mechanism | Sodium channel antagonist |

| Efficacy | Reduces ventricular arrhythmias; comparable to Mexiletine |

| Tolerability | Favorable profile with minimal adverse effects |

特性

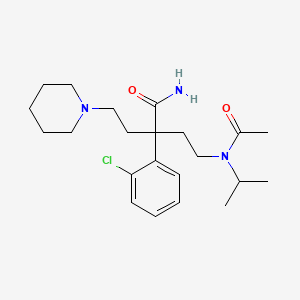

IUPAC Name |

2-[2-[acetyl(propan-2-yl)amino]ethyl]-2-(2-chlorophenyl)-4-piperidin-1-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34ClN3O2/c1-17(2)26(18(3)27)16-12-22(21(24)28,19-9-5-6-10-20(19)23)11-15-25-13-7-4-8-14-25/h5-6,9-10,17H,4,7-8,11-16H2,1-3H3,(H2,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEPPJFJSNSNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869599 | |

| Record name | Bidisomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116078-65-0 | |

| Record name | Bidisomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116078-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bidisomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116078650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bidisomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIDISOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X3Z153A4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。